4-Chloro-2-ethynylthiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

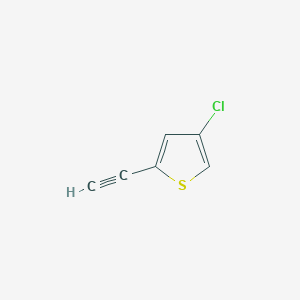

4-Chloro-2-ethynylthiophene is a chemical compound with the molecular formula C6H3ClS . It has a molecular weight of 142.61 . The IUPAC name for this compound is 4-chloro-2-ethynylthiophene .

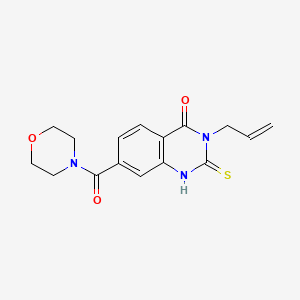

Molecular Structure Analysis

The InChI code for 4-Chloro-2-ethynylthiophene is 1S/C6H3ClS/c1-2-6-3-5(7)4-8-6/h1,3-4H . This indicates that the molecule consists of a thiophene ring with a chlorine atom and an ethynyl group attached at the 4 and 2 positions, respectively .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-ethynylthiophene are not available, it’s important to note that aromatic compounds like this often undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom .Physical And Chemical Properties Analysis

4-Chloro-2-ethynylthiophene is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Organic Electronics and Optoelectronics

4-Chloro-2-ethynylthiophene is a promising material for organic electronics due to its conjugated structure. Researchers have explored its use in organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs). Its electron-withdrawing chlorine substituent enhances charge transport properties, making it valuable for efficient electronic devices .

Nonlinear Optical Materials

The compound’s π-conjugated system contributes to its nonlinear optical properties. It can be incorporated into single crystals for second harmonic generation (SHG) and other nonlinear optical applications. Researchers have synthesized derivatives of 4-chloro-2-ethynylthiophene to explore their potential in optical signal processing and frequency conversion .

Medicinal Chemistry

Thiophene derivatives often exhibit bioactivity. Researchers have investigated 4-chloro-2-ethynylthiophene and related compounds for their potential as antimicrobial agents. The structure-activity relationship (SAR) studies help identify pharmacophores and optimize their efficacy .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 4-Chloro-2-ethynylthiophene are not available, compounds with similar structures have been studied for their potential applications in material science and medicinal chemistry . For example, thiophene-containing compounds have been used to form polymeric materials through electrochemical polymerization .

properties

IUPAC Name |

4-chloro-2-ethynylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClS/c1-2-6-3-5(7)4-8-6/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHRNIDHGGSYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CS1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-ethynylthiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009024.png)

![1-(2-Chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide](/img/structure/B3009029.png)